![molecular formula C15H16N2OS2 B3012098 2-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 851208-46-3](/img/structure/B3012098.png)
2-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in bacterial DNA replication .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been synthesized and tested as DNA gyrase inhibitors .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its derivative nature. It’s suggested that Quantum Theory of Atoms In Molecules (QTAIM) calculations could be a useful tool for quantitatively describing the molecular interactions .科学研究应用
Anticancer Activity
The synthesis of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, including our compound of interest, has shown promising results in antitumor screening. Several derivatives demonstrated high inhibition against tumor cell lines. Notably, compounds 6c, 8c, 11b, 11d, 13b, 14b, 15c, 15g, 21b, 21c, 20d, and 21d exhibited potent activity against c-Met kinase and the PC-3 cell line . Further investigation revealed that these compounds also inhibit tyrosine kinases (c-Kit, Flt-3, VEGFR-2, EGFR, and PDGFR), making them potential candidates for targeted cancer therapy.
Bacterial DNA Gyrase Inhibition
Theoretical-experimental studies have explored derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine as inhibitors of bacterial DNA gyrase B (GyrB). These compounds exhibit interactions that stabilize molecular complexes, making them promising candidates for antibacterial drug development .
Cell Viability Assessment
The compound’s redox potential and cell viability have been evaluated using the MTT assay. Actively respiring cells convert water-soluble MTT to insoluble purple formazan, allowing assessment of cell viability. This information is crucial for understanding its impact on cellular health .
Dual Kinase Inhibition
Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) cooperatively phosphorylate the tumor suppressor protein PTEN, leading to its deactivation. Our compound’s meta-carboxyl group plays a vital role in dual kinase inhibition. Simultaneously targeting CK2 and GSK3β could enhance PTEN preservation and potentially impact cancer progression .
作用机制
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the activation of PTEN, which plays a crucial role in cell cycle regulation and prevents uncontrolled cell growth .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are involved in the phosphorylation of PTEN, which is a part of the PI3K/Akt signaling pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby disrupting the PI3K/Akt signaling pathway and inhibiting cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This leads to the disruption of the PI3K/Akt signaling pathway, which in turn inhibits cell proliferation . This could potentially have therapeutic effects in conditions characterized by uncontrolled cell growth, such as cancer .
未来方向
属性
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-12-8-4-2-6-10(12)14(18)17-15-16-11-7-3-5-9-13(11)20-15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYWJYLSQKCMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。